Cas no 98018-66-7 (N-benzyl-2-chloroaniline)

N-benzyl-2-chloroaniline structure
N-benzyl-2-chloroaniline structure
Nome do Produto:N-benzyl-2-chloroaniline
N.o CAS:98018-66-7
MF:C13H12ClN
MW:217.694082260132
CID:750782
PubChem ID:10242481

N-benzyl-2-chloroaniline Propriedades químicas e físicas

Nomes e Identificadores

    • Benzenemethanamine, N-(2-chlorophenyl)-
    • N-BENZYL-N-(2-CHLOROPHENYL)AMINE
    • Benzylamine, N-(o-chlorophenyl)- (6CI, 7CI)
    • N-(2-Chlorophenyl)benzenemethanamine (ACI)
    • 2-Chloro-N-benzylaniline
    • N-Benzyl-2-chloroaniline
    • N-benzyl-2-chloroaniline
    • Inchi: 1S/C13H12ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2
    • Chave InChI: RJIRIFJATWTRKR-UHFFFAOYSA-N
    • SMILES: ClC1C(NCC2C=CC=CC=2)=CC=CC=1

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 3

N-benzyl-2-chloroaniline Informações de segurança

  • Identificação dos materiais perigosos: Xi
  • Classe de Perigo:IRRITANT

N-benzyl-2-chloroaniline Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-145188-0.25g
N-benzyl-2-chloroaniline
98018-66-7 95%
0.25g
$149.0 2023-04-20
Enamine
EN300-145188-10.0g
N-benzyl-2-chloroaniline
98018-66-7 95%
10g
$1654.0 2023-04-20
Enamine
EN300-145188-0.1g
N-benzyl-2-chloroaniline
98018-66-7 95%
0.1g
$105.0 2023-04-20
1PlusChem
1P00H73D-500mg
Benzenemethanamine, N-(2-chlorophenyl)-
98018-66-7 95%
500mg
$401.00 2024-04-19
1PlusChem
1P00H73D-10g
Benzenemethanamine, N-(2-chlorophenyl)-
98018-66-7 95%
10g
$2107.00 2023-12-15
1PlusChem
1P00H73D-50mg
Benzenemethanamine, N-(2-chlorophenyl)-
98018-66-7 95%
50mg
$143.00 2024-04-19
A2B Chem LLC
AI01545-500mg
Benzenemethanamine, N-(2-chlorophenyl)-
98018-66-7 95%
500mg
$535.00 2024-07-18
A2B Chem LLC
AI01545-100mg
Benzenemethanamine, N-(2-chlorophenyl)-
98018-66-7 95%
100mg
$324.00 2024-07-18
1PlusChem
1P00H73D-2.5g
Benzenemethanamine, N-(2-chlorophenyl)-
98018-66-7 95%
2.5g
$994.00 2023-12-15
Enamine
EN300-145188-10000mg
N-benzyl-2-chloroaniline
98018-66-7 95.0%
10000mg
$1654.0 2023-09-29

N-benzyl-2-chloroaniline Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Magnetite (Fe3O4) (silica coated) ,  Silver triflate ,  Silica ,  Chloro[diphenyl[2-(triethoxysilyl)ethyl]phosphine-κP]gold (supported on silica-coated Fe3O4) Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Hantzsch ester ;  3 h, rt
Referência
Magnetic nanoparticle-supported phosphine gold(I) complex: a highly efficient and recyclable catalyst for the direct reductive amination of aldehydes and ketones
Yang, Weisen; Wei, Li; Yi, Feiyan; Cai, Mingzhong, Catalysis Science & Technology (2016, 2016, 6(12), 4554-4564

Método de produção 2

Condições de reacção
1.1 Catalysts: Silver triflate ,  Chloro(triphenylphosphine)gold Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Hantzsch ester ;  3 h, rt
Referência
Direct reductive amination of aromatic aldehydes catalyzed by gold(I) complex under transfer hydrogenation conditions
Zhang, Ming; Yang, Hong-Wei; Zhang, Yan; Zhu, Cheng-Jian; Li, Wei; et al, Chemical Communications (Cambridge, 2011, 47(23), 6605-6607

Método de produção 3

Condições de reacção
1.1 30 min, rt
1.2 Reagents: Pinacolborane ;  12 h, rt
Referência
Catalyst- and solvent-free efficient access to N-alkylated amines via reductive amination using HBpin
Pandey, Vipin K.; Bauri, Somnath; Rit, Arnab, Organic & Biomolecular Chemistry (2020, 2020, 18(20), 3853-3857

Método de produção 4

Condições de reacção
1.1 Catalysts: Silver ,  Iron chloride (FeCl3) Solvents: o-Xylene ;  18 h, reflux
Referência
γ-Alumina-Supported Silver Cluster for N-Benzylation of Anilines with Alcohols
Shimizu, Kenichi; Nishimura, Masanari; Satsuma, Atsushi, ChemCatChem (2009, 2009, 1(4), 497-503

Método de produção 5

Condições de reacção
1.1 Reagents: Oxygen ,  Cesium hydroxide Catalysts: Manganese oxide (MnO2) ;  24 h, 135 °C
1.2 Solvents: Ethyl acetate
Referência
Manganese Dioxide Catalyzed N-Alkylation of Sulfonamides and Amines with Alcohols under Air
Yu, Xiaochun; Liu, Chuanzhi; Jiang, Lan; Xu, Qing, Organic Letters (2011, 2011, 13(23), 6184-6187

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Iron chloride (FeCl) ,  2-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-pyridinyl]-1H-benzimidazole Solvents: Toluene ;  36 h, 110 °C
Referência
Iron-catalyzed N-alkylation of aromatic amines via borrowing hydrogen strategy
Chen, Hui; Wang, Qingfu; Liu, Tingting ; Chen, Haitao; Zhou, Duo; et al, Journal of Coordination Chemistry (2021, 2021, , 4-6

Método de produção 7

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol ;  1 MPa, 150 °C
Referência
Cobalt nanoparticles supported on N-doped mesoporous carbon as highly efficient catalyst for synthesis of aromatic amines
Cui, Xueliang; Liang, Kun; Tian, Meng; Zhu, Yangyang; Ma, Jiantai; et al, Journal of Colloid and Interface Science (2017, 2017, , 231-240

Método de produção 8

Condições de reacção
1.1 Catalysts: Oxygen ,  Cesium hydroxide, monohydrate Solvents: Mesitylene ;  24 h, 140 °C
Referência
Insight into O2-Promoted Base-Catalyzed N-Alkylation of Amines with Alcohols
Wang, Chao; Chen, Changpeng; Han, Jian; Zhang, Jingyu; Yao, Yingming; et al, European Journal of Organic Chemistry (2015, 2015, 2015(13), 2972-2977

Método de produção 9

Condições de reacção
1.1 Reagents: Pyridine ,  Potassium tert-butoxide Solvents: Toluene ;  12 h, 135 °C
Referência
Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions
Pothikumar, Rajagopal; Bhat, Venugopal T.; Namitharan, Kayambu, Chemical Communications (Cambridge, 2020, 56(88), 13607-13610

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene][N-(5-methyl-2-pyridinyl-κN)-P,P-diphenylphospho… Solvents: Diglyme ;  24 h, 70 °C
Referência
New Iridium Catalysts for the Efficient Alkylation of Anilines by Alcohols under Mild Conditions
Michlik, Stefan; Kempe, Rhett, Chemistry - A European Journal (2010, 2010, 16(44), 13193-13198

Método de produção 11

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol ;  8 h, 3 MPa, 80 °C
Referência
Selective and recyclable rhodium nanocatalysts for the reductive N-alkylation of nitrobenzenes and amines with aldehydes
Huang, Lei; Wang, Zhi; Geng, Longfei; Chen, Rizhi; Xing, Weihong; et al, RSC Advances (2015, 2015, 5(70), 56936-56941

Método de produção 12

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Toluene ;  24 h, 130 °C
Referência
[(PPh3)2NiCl2]-Catalyzed C-N Bond Formation Reaction via Borrowing Hydrogen Strategy: Access to Diverse Secondary Amines and Quinolines
Donthireddy, S. N. R.; Pandey, Vipin K.; Rit, Arnab, Journal of Organic Chemistry (2021, 2021, 86(9), 6994-7001

Método de produção 13

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Zinc nitrate Solvents: Toluene ;  36 h, 140 °C
Referência
Zinc-Catalyzed N-Alkylation of Aromatic Amines with Alcohols: A Ligand-Free Approach
Sankar, Velayudham; Kathiresan, Murugavel; Sivakumar, Bitragunta; Mannathan, Subramaniyan, Advanced Synthesis & Catalysis (2020, 2020, 362(20), 4409-4414

Método de produção 14

Condições de reacção
1.1 Catalysts: Ruthenium dioxide (nickel complex supported on SBA-15) Solvents: Toluene ;  24 h, 120 °C
Referência
Highly Selective Synergistic N-Alkylation of Amines with ROH Catalyzed by Nickel-Ruthenium
Wang, Lan; Jv, Xinchun; Wang, Ruke; Ma, Linzheng; Liu, Jing; et al, ACS Sustainable Chemistry & Engineering (2022, 2022, 10(26), 8342-8349

Método de produção 15

Condições de reacção
1.1 Catalysts: Potassium hydroxide ,  Carbon nitride (C3N4) Solvents: Toluene ;  18 h, 130 °C
Referência
Pyridinic-nitrogen on ordered mesoporous carbon: A versatile NAD(P)H mimic for borrowing-hydrogen reactions
Mohan, Talla V. R. ; Nallagangula, Madhu; Kala, Krishnan ; Hernandez-Tamargo, Carlos E.; De Leeuw, Nora H.; et al, Journal of Catalysis (2023, 2023, , 80-98

Método de produção 16

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: 1658434-87-7 Solvents: Diglyme ;  24 h, 70 °C; 70 °C → rt
1.2 Reagents: Water
Referência
New Iridium Catalysts for the Selective Alkylation of Amines by Alcohols under Mild Conditions and for the Synthesis of Quinolines by Acceptor-less Dehydrogenative Condensation
Ruch, Susanne; Irrgang, Torsten; Kempe, Rhett, Chemistry - A European Journal (2014, 2014, 20(41), 13279-13285

Método de produção 17

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Copper oxide (Cu2O) ,  Tetrabutylammonium bromide ,  Silica Solvents: Water ;  1.5 h, 100 °C
Referência
SiO2-Cu2O: An efficient and recyclable heterogeneous catalyst for N-benzylation of primary and secondary amines
Gupta, Manjulla; Paul, Satya; Gupta, Rajive, Cuihua Xuebao (2014, 2014, 35(3), 444-450

Método de produção 18

Condições de reacção
1.1 Catalysts: Indium zinc sulfide (In2ZnS4) (nanocomposite with carbon quantum dots) ;  18 h
Referência
Replacement of Pd nanoparticles: Hydrogenation promoted by frustrated Lewis acid-base pairs in carbon quantum dots
Wang, Bingqing; Liu, Guangsheng; Deng, Xiaoyu; Deng, Zirong; Lin, Wei; et al, Journal of Catalysis (2020, 2020, , 304-310

Método de produção 19

Condições de reacção
1.1 Reagents: Ammonia borane Catalysts: Palladium, compd. with platinum (Fe3O4 supported) Solvents: Methanol ;  rt
1.2 Reagents: Acetic acid Solvents: Methanol ;  6 s, 40 psi, rt
Referência
Simple reversible fixation of a magnetic catalyst in a continuous flow system: ultrafast reduction of nitroarenes and subsequent reductive amination using ammonia borane
Kim, Hong Won; Byun, Sangmoon; Kim, Seong Min; Kim, Ha Joon; Lei, Cao; et al, Catalysis Science & Technology (2020, 2020, 10(4), 944-949

Método de produção 20

Condições de reacção
1.1 Catalysts: Tetrabutylammonium fluoride ,  Zinc ,  Potassium fluoride ,  [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Water ;  48 h, 90 °C
Referência
Selective C-C bonds formation, N-alkylation and benzo[d]imidazoles synthesis by a recyclable zinc composite
Zhu, Guanxin; Duan, Zheng-Chao; Zhu, Haiyan; Ye, Dongdong; Wang, Dawei, Chinese Chemical Letters (2022, 2022, 33(1), 266-270

Método de produção 21

Condições de reacção
1.1 Reagents: Sodium borohydride Catalysts: Samarium, tris[tetrahydroborato(1-)-H,H′]-, (OC-6-11)-, compd. with tetrahydrofu… Solvents: Tetrahydrofuran ;  3 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
Samarium borohydride as effective reagent for synthesis of various imines and secondary amines
Bhattacharjee, Jayeeta; Sohal, Navkiran; Harinath, Aadimulam; Panda, Tarun K., Journal of Modern Chemistry & Chemical Technology (2018, 2018, 9(1), 21-50

Método de produção 22

Condições de reacção
1.1 Solvents: Acetic acid ;  30 min, rt; rt → 0 °C
1.2 Reagents: Sodium borohydride ;  5 min, 0 °C
1.3 Solvents: Water
Referência
para-Selective C-H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis
Naksomboon, Kananat; Poater, Jordi; Bickelhaupt, F. Matthias ; Fernandez-Ibanez, M. Angeles, Journal of the American Chemical Society (2019, 2019, 141(16), 6719-6725

Método de produção 23

Condições de reacção
1.1 Catalysts: Alumina (complexes with Pt-Sn) ,  Platinum, compd. with tin (1:3) (γ-alumina-supported) ;  32 h, 145 °C
Referência
Scalable synthesis of secondary and tertiary amines by heterogeneous Pt-Sn/γ-Al2O3 catalyzed N-alkylation of amines with alcohols
Wu, Kaikai; He, Wei; Sun, Chenglin; Yu, Zhengkun, Tetrahedron (2016, 2016, 72(51), 8516-8521

Método de produção 24

Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Carbon Solvents: Toluene ;  24 h, 130 °C
Referência
Carbon-catalysed reductive hydrogen atom transfer reactions
Yang, Huimin; Cui, Xinjiang; Dai, Xingchao; Deng, Youquan; Shi, Feng, Nature Communications (2015, 2015, , 1-6478

Método de produção 25

Condições de reacção
1.1 Catalysts: Gold ,  Titania Solvents: Toluene ;  33 h, 120 °C
Referência
Direct One-Pot Reductive N-Alkylation of Nitroarenes by using Alcohols with Supported Gold Catalysts
Tang, Chun-Hong; He, Lin; Liu, Yong-Mei; Cao, Yong; He, He-Yong; et al, Chemistry - A European Journal (2011, 2011, 17(26), 7172-7177

Método de produção 26

Condições de reacção
1.1 Catalysts: Alumina ,  Platinum alloy, nonbase, Pt,Sn Solvents: o-Xylene ;  24 h, 145 °C
Referência
Pt-Sn/γ-Al2O3-Catalyzed Highly Efficient Direct Synthesis of Secondary and Tertiary Amines and Imines
He, Wei; Wang, Liandi; Sun, Chenglin; Wu, Kaikai; He, Songbo; et al, Chemistry - A European Journal (2011, 2011, 17(47), 13308-13317

Método de produção 27

Condições de reacção
1.1 Reagents: Tetramethyldisilazane Catalysts: Indium triiodide Solvents: Toluene ;  1 h, 100 °C
1.2 Reagents: Water
Referência
Indium-catalyzed reduction of secondary amides with a hydrosiloxane leading to secondary amines
Sakai, Norio; Takeoka, Masashi; Kumaki, Takayuki; Asano, Hirotaka; Konakahara, Takeo; et al, Tetrahedron Letters (2015, 2015, 56(46), 6448-6451

Método de produção 28

Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Copper Solvents: Toluene ;  24 h, 180 °C
Referência
Alcohol Amination Catalyzed by Copper Powder as a Self-Supported Catalyst
Wu, Yajuan; Huang, Yongji; Dai, Xingchao; Shi, Feng, ChemSusChem (2019, 2019, 12(13), 3185-3191

N-benzyl-2-chloroaniline Raw materials

N-benzyl-2-chloroaniline Preparation Products

N-benzyl-2-chloroaniline Literatura Relacionada

Fornecedores recomendados
Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Xinsi New Materials Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd